Forsythoside B

Catalog No.
S656753
CAS No.
81525-13-5
M.F
C34H44O19
M. Wt
756.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forsythoside B

CAS Number

81525-13-5

Product Name

Forsythoside B

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C34H44O19

Molecular Weight

756.7 g/mol

InChI

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1

InChI Key

JMBINOWGIHWPJI-UNSOMVRXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Forsythoside B is a natural compound belonging to the phenylpropanoid/polyphenolic glycoside group, primarily found in various plant species within the mint order, such as Marrubium alysson, Phlomis armeniaca, and Scutellaria salviifolia. This compound is particularly noted for its presence in traditional Chinese medicine formulations, including Shuanghuanglian. The molecular formula of Forsythoside B is C34H44O19C_{34}H_{44}O_{19}, with a molar mass of approximately 756.707gmol1756.707\,g\cdot mol^{-1} .

Anti-inflammatory Effects

Studies have explored Forsythoside B's potential to reduce inflammation. One area of research focuses on its effects on Lipopolysaccharide (LPS)-induced inflammation. LPS is a molecule found on the outer membrane of certain bacteria and can trigger inflammatory responses. In vitro and in vivo studies suggest that Forsythoside B may help reduce the production of inflammatory mediators triggered by LPS [].

, primarily characterized by its interactions with inflammatory mediators. It acts as an inhibitor of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6), while also modulating the NF-kappa B signaling pathway. Notably, Forsythoside B can activate the RhoA/ROCK signaling pathway, which may contribute to hypersensitivity reactions when administered intravenously .

The biological activities of Forsythoside B are extensive:

  • Anti-inflammatory Effects: It significantly inhibits inflammatory responses by downregulating NF-kappa B and related pathways, thereby reducing the expression of various inflammatory cytokines .
  • Neuroprotective Properties: Forsythoside B has shown promise in attenuating neuroinflammation and memory impairment associated with conditions like Alzheimer's disease by inhibiting the NF-kappa B signaling pathway .
  • Skin Protection: It has demonstrated potential in treating skin allergies and chronic pruritus through its specific inhibition of the transient receptor potential vanilloid 3 (TRPV3) channel .

The synthesis of Forsythoside B can be achieved through various methods, including:

  • Extraction from Natural Sources: The primary method involves extracting Forsythoside B from plants known to contain this glycoside.
  • Chemical Synthesis: While specific synthetic routes are less documented, phenylpropanoid glycosides can often be synthesized via glycosylation reactions involving appropriate sugar donors and acceptors.

Forsythoside B has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, it is investigated for use in treating neurodegenerative diseases and inflammatory conditions.
  • Cosmetics: Its skin-protective effects make it a candidate for inclusion in skincare products aimed at alleviating inflammation and irritation.
  • Traditional Medicine: It continues to be utilized in traditional Chinese medicine formulations for its therapeutic benefits.

Forsythoside B interacts with various biological pathways:

  • RhoA/ROCK Signaling Pathway: It activates this pathway, which is implicated in inflammatory responses and may lead to hypersensitivity reactions when injected .
  • NF-kappa B Pathway: By inhibiting this pathway, Forsythoside B reduces the expression of inflammatory mediators, thereby exerting its anti-inflammatory effects .

Forsythoside B shares structural similarities with several other compounds known as forsythiasides. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Forsythoside AContains rhamnose and apioseMore potent in activating RhoA/ROCK pathway
Forsythoside CSimilar backbone but different sugar moietiesLess studied; primarily focused on A & B
Forsythoside DLacks certain hydroxyl groupsLimited anti-inflammatory research
Forsythoside ESimilar structure but distinct sugar compositionNotably less effective in mast cell degranulation studies

Forsythoside B is unique due to its specific interactions with TRPV3 and its robust anti-inflammatory profile compared to other forsythiasides .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

756.24767917 g/mol

Monoisotopic Mass

756.24767917 g/mol

Heavy Atom Count

53

Wikipedia

Forsythoside_B

Dates

Modify: 2023-08-15

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